

# Akt-IN-14: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Akt-IN-14  
Cat. No.: B12385200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Akt-IN-14**, an allosteric inhibitor of the Akt serine/threonine kinase. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

## Chemical Structure and Properties

**Akt-IN-14** is a potent and selective inhibitor of Akt1 and Akt2. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of **Akt-IN-14**

Property	Value	Source
IUPAC Name	2-(1-((4-(5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)pyrimidin-2-yl)amino)phenyl)ethyl)-6-fluoro-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4(1H)-one	N/A
Molecular Formula	C36H33F2N9O	
Molecular Weight	657.7 g/mol	
Canonical SMILES	<chem>CC(C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=C(N=C4C(=C3)N(N=C4N)C(C)C)C5=C(C=C(C=C5)F)N(C(=O)N5C6=CC=C(C=C6)F)C7=CC=C(C=C7)F</chem>	N/A
Predicted logP	6.3	N/A
Predicted pKa	(Most Basic) 4.1, (Most Acidic) 12.1	N/A
Solubility	Soluble in DMSO	N/A

## Pharmacological Properties

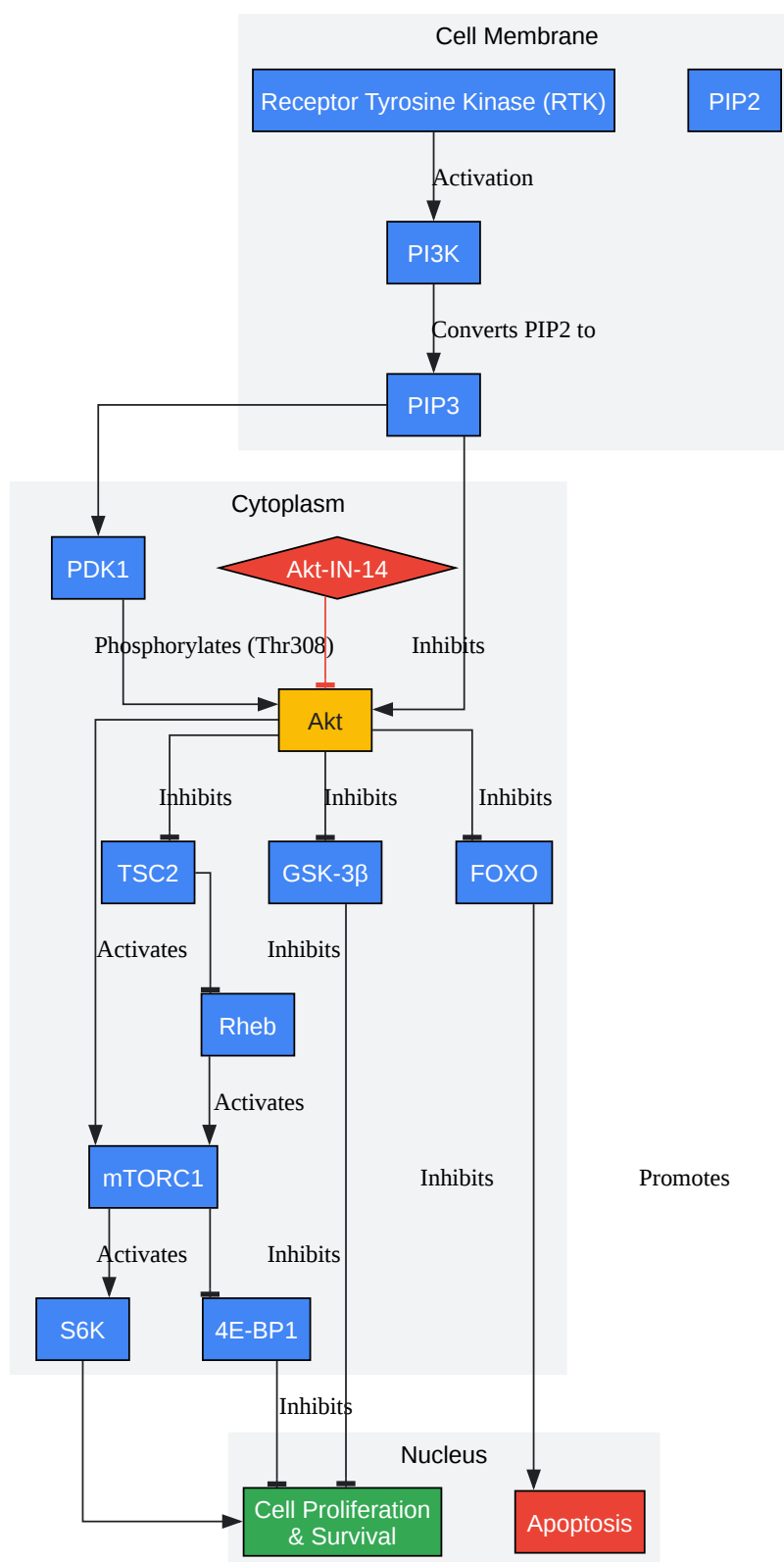
**Akt-IN-14** functions as a selective, allosteric inhibitor of Akt1 and Akt2. Its pharmacological profile is detailed in the following table.

Table 2: Pharmacological Profile of **Akt-IN-14**

Parameter	Value	Details	Source
Target(s)	Akt1, Akt2	Allosteric inhibitor	
IC50 (p-PRAS40)	7 nM	Measured in PC3 cells	
Mechanism of Action	Allosteric Inhibition	Binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation.	
Selectivity	Selective for Akt1/2	Less active against Akt3 and other kinases in the AGC family.	

## Signaling Pathway

**Akt-IN-14** targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting Akt, **Akt-IN-14** disrupts downstream signaling, leading to anti-proliferative effects.



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**Diagram 1:** PI3K/Akt/mTOR signaling pathway with the inhibitory action of **Akt-IN-14**.

## Experimental Protocols

### In Vitro Akt Kinase Assay (HTRF)

This protocol outlines a method to determine the in vitro potency of **Akt-IN-14** against Akt isoforms.

#### Materials:

- Recombinant human Akt1, Akt2, Akt3 enzymes
- GSK3 $\alpha$ -peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- **Akt-IN-14** (serial dilutions)
- HTRF KinEASE-STK S1 kit (Cisbio)
- 384-well low-volume plates
- Plate reader compatible with HTRF

#### Methodology:

- Prepare serial dilutions of **Akt-IN-14** in DMSO, followed by dilution in assay buffer.
- Add 2  $\mu$ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4  $\mu$ L of the enzyme/substrate mix (Akt enzyme and GSK3 $\alpha$ -peptide substrate in assay buffer) to each well.
- Initiate the kinase reaction by adding 4  $\mu$ L of ATP solution (final concentration at  $K_m$  for ATP).
- Incubate the plate at room temperature for 60 minutes.

- Stop the reaction by adding 10  $\mu$ L of the HTRF detection mix (containing anti-phospho-GSK3 $\alpha$  antibody labeled with Eu3+-cryptate and a second antibody labeled with d2).
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the HTRF ratio (665 nm/620 nm) and plot the data against inhibitor concentration to determine the IC50 value.

## Cell Viability Assay (MTS)

This protocol measures the effect of **Akt-IN-14** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., PC3, LNCaP)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **Akt-IN-14**
- 96-well plates
- CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
- Plate reader (490 nm absorbance)

Methodology:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete growth medium.
- Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Prepare serial dilutions of **Akt-IN-14** in growth medium.

- Remove the old medium and add 100  $\mu$ L of the medium containing different concentrations of **Akt-IN-14** or vehicle control (DMSO).
- Incubate the cells for 72 hours.
- Add 20  $\mu$ L of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Normalize the results to the vehicle-treated cells and plot the percentage of viability against the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

## Western Blot Analysis

This protocol is for detecting the phosphorylation status of Akt and its downstream substrate PRAS40 in cells treated with **Akt-IN-14**.

Materials:

- Cancer cell line
- 6-well plates
- **Akt-IN-14**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-GAPDH (loading control)

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Methodology:

- Plate cells in 6-well plates and allow them to adhere.
- Treat cells with various concentrations of **Akt-IN-14** for a specified time (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.

## Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Akt inhibitor like **Akt-IN-14**.





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**Diagram 2:** Preclinical evaluation workflow for an Akt inhibitor.

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